molecular formula C12H16ClN3O3 B7052650 Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate

Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate

Cat. No.: B7052650
M. Wt: 285.73 g/mol
InChI Key: GYMSQUKDQZYCCC-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate is a chemical compound with a complex structure that includes a pyridine ring substituted with a carbamoyl and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-aminopyridine with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then reacted with carbamoyl chloride to introduce the carbamoyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction and conditions used.

Scientific Research Applications

Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as receptors involved in cell signaling.

Comparison with Similar Compounds

Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: This compound lacks the carbamoyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)amino]-2-oxoacetate: This compound has a similar structure but with an oxo group instead of an ethylamino group, which can influence its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other related compounds.

Properties

IUPAC Name

ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-3-16(7-10(17)19-4-2)12-9(13)5-8(6-15-12)11(14)18/h5-6H,3-4,7H2,1-2H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMSQUKDQZYCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OCC)C1=C(C=C(C=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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